Product packaging for 2,5,6-Triphenylpyridine-3,4-diamine(Cat. No.:CAS No. 85731-25-5)

2,5,6-Triphenylpyridine-3,4-diamine

Cat. No.: B14409815
CAS No.: 85731-25-5
M. Wt: 337.4 g/mol
InChI Key: BRINUJNKPPCBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Triphenylpyridine-3,4-diamine is a specialized triarylpyridine derivative of significant interest in medicinal chemistry and materials science research. Its molecular structure, featuring multiple phenyl substituents and vicinal diamine groups on the pyridine core, makes it a valuable precursor for synthesizing diverse nitrogen-containing heterocycles. Researchers can utilize this compound as a key building block in the development of novel polycyclic structures, such as pyrido[2,3-d]pyrimidines, which are known to be investigated for their potential antiviral properties . The compound's extended conjugated system suggests potential applications in the development of advanced organic materials. The presence of the diamine functionality allows for further functionalization through condensation and cyclization reactions, enabling the creation of compounds with tailored electronic or optical characteristics . As a pyridine-based scaffold, it is part of a critically important class of molecules in drug discovery; over 50 new drugs containing a pyridine ring have received US FDA approval in the last decade alone, highlighting the enduring relevance of this pharmacophore in developing new therapeutic agents . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N3 B14409815 2,5,6-Triphenylpyridine-3,4-diamine CAS No. 85731-25-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85731-25-5

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

2,5,6-triphenylpyridine-3,4-diamine

InChI

InChI=1S/C23H19N3/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25)18-14-8-3-9-15-18/h1-15H,25H2,(H2,24,26)

InChI Key

BRINUJNKPPCBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N)N

Origin of Product

United States

Advanced Chemical Reactivity and Derivatization Strategies for 2,5,6 Triphenylpyridine 3,4 Diamine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2,5,6-triphenylpyridine-3,4-diamine possesses a lone pair of electrons, rendering it a site of basicity and nucleophilicity. This inherent reactivity allows for a range of chemical transformations.

Table 1: Protonation Behavior

ReactantProductConditions
This compound2,5,6-Triphenylpyridinium-3,4-diamine saltAcidic medium

This table illustrates the general protonation reaction of the pyridine nitrogen.

The lone pair on the pyridine nitrogen also allows it to act as a Lewis base, donating electron density to Lewis acids. This interaction can be utilized to activate the pyridine ring towards certain reactions or to coordinate with metal centers. While specific studies on the Lewis basicity of this compound are limited, the general principle of pyridine acting as a Lewis base is a cornerstone of its chemistry. This property is foundational in various catalytic processes and in the synthesis of coordination complexes.

Transformations at the Diamine Functionalities

The two amino groups at the 3 and 4 positions of the pyridine ring are primary aromatic amines, which are versatile functional groups capable of undergoing a wide array of chemical reactions.

The amino groups of this compound can be readily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing new functional groups or for protecting the amino groups during other chemical transformations. Similarly, alkylation of the amino groups can be achieved using alkyl halides, leading to the formation of secondary or tertiary amines. rsc.org These reactions significantly expand the synthetic utility of the parent diamine.

Table 2: Representative Acylation and Alkylation Reactions

Reaction TypeReagentProduct Type
AcylationAcyl chlorideN,N'-diacyl-2,5,6-triphenylpyridine-3,4-diamine
AlkylationAlkyl halideN,N'-dialkyl-2,5,6-triphenylpyridine-3,4-diamine

This table provides a general overview of acylation and alkylation reactions at the diamine functionalities.

The primary aromatic amino groups of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. google.com This reaction converts the amino groups into diazonium salts. Due to the presence of two amino groups, the formation of a bis(diazonium) salt is anticipated.

Diazotization of weakly basic aromatic amines often requires strongly acidic media. researchgate.net The resulting diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including:

Sandmeyer-type reactions: Replacement of the diazonium group with a wide range of nucleophiles such as halides, cyanide, and hydroxyl groups.

Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes.

Gomberg-Bachmann reaction: Arylation reactions.

The specific conditions for diazotization and subsequent transformations of this compound would need to be optimized based on the desired product. The stability and reactivity of the resulting diazonium salt will be influenced by the electron-withdrawing nature of the pyridinium (B92312) ring (if protonated) and the steric hindrance from the phenyl groups. The diazotization of aminopyrazoles, a related class of heterocyclic amines, has been shown to lead to stable diazonium salts or undergo intramolecular cyclization depending on the reaction conditions. researchgate.net

The diamine functionality of this compound makes it a valuable monomer for the synthesis of polymers through condensation reactions. researchgate.net For instance, it can be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. researchgate.net These polymers can exhibit desirable properties such as high thermal stability and good mechanical strength, characteristic of aromatic polyamides and polyimides.

The incorporation of the triphenylpyridine unit into the polymer backbone can impart specific properties, such as enhanced solubility in organic solvents, modified thermal characteristics, and potentially interesting photophysical or electronic properties. The synthesis of polyamides from bio-based monomers like 2,5-furandicarboxylic acid has been explored, highlighting the versatility of condensation polymerization. rsc.org Similarly, polycondensation reactions involving bipyridine-based diamines have been utilized to create porous organic polymers for applications like CO2 capture. nih.gov The rigid and bulky nature of the this compound monomer would likely influence the morphology and properties of the resulting polymers. For example, the synthesis of main-chain poly(pyridine-2,6-dicarboxamide-triazole)s has shown that the rigidity of the monomer can significantly affect the degree of polymerization and the gelation properties of the resulting polymer. nih.gov

Table 3: Polymerization Potential of this compound

Co-monomerPolymer TypePotential Properties
Diacyl chloridePolyamideHigh thermal stability, mechanical strength
DianhydridePolyimideExcellent thermal stability, chemical resistance

This table outlines the potential for this compound as a monomer in condensation polymerization.

Ring-Opening and Cyclization Reactions of the Pyridine Core

The pyridine ring is generally stable due to its aromaticity. However, under certain conditions, it can undergo ring-opening reactions. For instance, pyridinium salts can be susceptible to nucleophilic attack, leading to cleavage of the ring. nih.gov While direct ring-opening of the this compound is not a commonly reported transformation, the presence of the diamine functionality opens up possibilities for intramolecular cyclization reactions.

The adjacent amino groups at the 3 and 4 positions are poised for cyclization with appropriate two-carbon electrophiles to form fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds or their equivalents could lead to the formation of a pyrazine (B50134) ring fused to the pyridine core, resulting in a pteridine-like structure. Such reactions are valuable for the synthesis of complex, nitrogen-rich heterocyclic scaffolds.

Redox Chemistry of the this compound System

The redox behavior of this compound is expected to be rich and complex due to the presence of multiple electroactive sites. The triphenylamine (B166846) framework is known to undergo reversible oxidation to form stable cation radicals and dications. The presence of electron-donating amino groups on the pyridine ring of the target molecule would be expected to lower the oxidation potential, making it more susceptible to oxidation compared to unsubstituted triphenylpyridine.

Coordination Chemistry of 2,5,6 Triphenylpyridine 3,4 Diamine

Ligand Design Principles for Pyridine-based Diamines

Role of Pyridine (B92270) and Amine Nitrogen Atoms in Metal Coordination

Pyridine-based diamine ligands, such as 2,5,6-Triphenylpyridine-3,4-diamine, offer multiple coordination sites through their pyridine and amine nitrogen atoms. The pyridine nitrogen, with its sp² hybridized lone pair, acts as a σ-donor and a weak π-acceptor. wikipedia.orgnih.gov This dual electronic character allows it to stabilize a variety of transition metal ions. wikipedia.org The basicity of the pyridine nitrogen, and thus its donor strength, can be tuned by substituents on the pyridine ring. nih.gov

The amine nitrogen atoms, on the other hand, are typically sp³ hybridized and act as strong σ-donors. In a diamine configuration, these adjacent amine groups can chelate to a metal center, forming a stable five-membered ring. The coordination of both the pyridine and the diamine functionalities can lead to a tridentate or even a bridging coordination mode, depending on the steric and electronic environment of the ligand and the preferred coordination geometry of the metal ion. mdpi.com The interplay between the σ-donating amines and the σ-donating/π-accepting pyridine ring allows for a fine-tuning of the electronic properties of the resulting metal complex.

Influence of Phenyl Substituents on Steric and Electronic Properties of the Ligand

The presence of three phenyl substituents on the pyridine ring of this compound significantly impacts its steric and electronic properties.

Steric Effects: The bulky phenyl groups at the 2, 5, and 6 positions create considerable steric hindrance around the pyridine nitrogen and the adjacent amine groups. This steric bulk can influence the coordination geometry of the metal complexes, potentially favoring less crowded arrangements. wikipedia.org For instance, bulky substituents can prevent the formation of 2:1 ligand-to-metal complexes, favoring 1:1 stoichiometries instead. wikipedia.org The orientation of the phenyl rings can also create specific pockets or channels in the coordination sphere, which could be exploited in applications like catalysis.

Electronic Effects: The phenyl groups also exert electronic effects on the pyridine ring. Depending on their substitution pattern, they can either donate or withdraw electron density through resonance and inductive effects. Aryl substituents can influence the optoelectronic properties of the resulting metal complexes. researchgate.netnih.gov For instance, extending the π-conjugation through aryl groups can affect the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the photophysical properties of the complexes. researchgate.net This electronic tuning is a key strategy in designing ligands for specific applications, such as in light-emitting diodes or photosensitizers. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can lead to a variety of structures, including both mononuclear and polynuclear species, with diverse coordination geometries and oxidation states.

Formation of Mononuclear and Polynuclear Coordination Compounds

The reaction of this compound with metal salts can yield both mononuclear and polynuclear complexes. Mononuclear complexes are formed when a single metal ion coordinates to one or more ligand molecules. nih.gov The stoichiometry and coordination mode will depend on factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions. For instance, with a potentially tridentate ligand, a 1:1 metal-to-ligand ratio might result in a mononuclear complex where the metal is also coordinated by other ancillary ligands. nih.gov

Polynuclear complexes, on the other hand, involve multiple metal centers bridged by the ligand. The diamine functionality of this compound can potentially bridge two metal centers, while the pyridine nitrogen could coordinate to one of them or to a third metal center, leading to the formation of coordination polymers or discrete polynuclear clusters. nih.gov The formation of such polynuclear structures is often influenced by the presence of bridging ancillary ligands as well. mdpi.com

Diverse Coordination Geometries and Oxidation States

Metal complexes of pyridine-based diamine ligands can exhibit a wide range of coordination geometries and oxidation states. The preferred coordination geometry is dictated by the electronic configuration of the metal ion, the steric and electronic properties of the ligand, and the nature of any other coordinated ligands. Common geometries include tetrahedral, square planar, trigonal bipyramidal, and octahedral. wikipedia.orgnih.gov For example, Co(II) complexes with polypyridyl ligands have been shown to adopt distorted trigonal bipyramidal, octahedral, and tetrahedral geometries. nih.gov Similarly, Cu(II) complexes with polydentate N-donor ligands can exhibit five-coordinated geometries. nih.gov

The ligand can also stabilize various oxidation states of the metal center. The strong σ-donating ability of the amine groups can help to stabilize higher oxidation states, while the π-accepting nature of the pyridine ring can stabilize lower oxidation states. nih.gov This versatility allows for the synthesis of a wide array of complexes with tailored redox properties.

Applications in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications for complexes of this compound are not extensively reported, the general principles of pyridine-based diamine ligands suggest significant potential in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. researchgate.net For example, iron terpyridine complexes have been shown to be effective catalysts for reactions like the degradation of phenols. nih.gov The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states during the catalytic cycle. nih.gov The steric and electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity for a specific reaction.

Heterogeneous Catalysis: These complexes can also be immobilized on solid supports to create heterogeneous catalysts. This approach offers advantages such as easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. For instance, ruthenium nanoparticles supported on g-C3N4, where nitrogen atoms from the support coordinate to the metal, have been used for the selective hydrogenation of aromatic diamines. dtu.dk The coordination environment provided by the support material can significantly influence the catalytic performance by affecting the electronic state and dispersion of the metal centers. dtu.dk The design of this compound, with its multiple coordination sites, could be advantageous for anchoring metal complexes onto solid supports, leading to robust and efficient heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) and Supramolecular Assembly

The structure of this compound, featuring both a bidentate diamine site and a pyridine nitrogen atom, makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. The two adjacent amino groups can chelate a single metal center, while the pyridine nitrogen can coordinate to another, allowing the ligand to act as a versatile linker.

Research on analogous systems supports this potential. For instance, polydentate nitrogen-containing ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine are known to form robust 3D MOFs with various metal ions, including Co(II). rsc.orgrsc.org These frameworks can exhibit permanent porosity and high thermal stability. Similarly, flexible dianiline ligands have been used to create 1D and 2D coordination polymers with Cd(II), where the final structure is influenced by co-ligands and anions. mdpi.com

The supramolecular assembly of this compound would be significantly influenced by the three bulky phenyl substituents. These groups would prevent dense packing and could lead to the formation of porous structures with large cavities, a desirable feature for applications in gas storage or catalysis. nih.gov Furthermore, the amino groups are capable of forming strong hydrogen bonds, which can direct the self-assembly process and stabilize the resulting architecture, a principle observed in the cocrystal formation of other amino-pyridine derivatives. mdpi.comresearchgate.net

Table 1: Comparison of Related Ligands in MOF and Supramolecular Assembly

Ligand Metal Ion Resulting Structure Key Features Reference
2,4,6-Tris(4-pyridyl)-1,3,5-triazine Co(II) 3D Porous Framework High thermal stability, electrocatalytic activity rsc.orgrsc.org
4,4′-Diaminodiphenylethane Ni(II), Zn(II), Cd(II) 1D and 2D Coordination Polymers Ligand acts as a bidentate linker nih.gov

Asymmetric Catalysis using Chiral Diamine Ligands

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed transformations. nih.govresearchgate.net The development of catalysts based on C2-symmetric diamines has been particularly impactful. researchgate.net If this compound were resolved into its enantiomers or synthesized in a chiral, non-racemic form, it could serve as a privileged ligand in this context.

The efficacy of such ligands stems from their ability to create a rigid and well-defined chiral environment around a metal center, thereby controlling the stereochemical outcome of a reaction. chemrxiv.orgnih.gov For example, chiral semicorrin ligands, which share the feature of a rigid nitrogen-based framework, are effective in copper-catalyzed cyclopropanation and cobalt-catalyzed conjugate reduction. nih.gov Similarly, rhodium and palladium complexes of chiral diamines have been used for the asymmetric synthesis of other polyfunctionalized diamines. nih.gov

A metal complex of chiral this compound could potentially catalyze reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The bulky phenyl groups would play a crucial role in defining the steric environment of the catalytic pocket, which could lead to high levels of enantioselectivity.

Oxidative Coupling and Other Catalytic Transformations

The diamine moiety of this compound can stabilize metal ions in various oxidation states, a key requirement for many catalytic cycles, including oxidative coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, are fundamental to modern synthesis, and the choice of ligand is critical to their success. researchgate.net Ligands can enhance catalyst stability, solubility, and reactivity.

While specific studies on this compound are absent, related systems provide a blueprint for its potential. For example, palladium complexes with hindered phosphine (B1218219) ligands are effective for the amination and thioetherification of aryl halides. nih.gov Cobalt and manganese complexes have been explored for photochemical C-N coupling reactions, where the ligand plays a role in both light absorption and the catalytic cycle. uu.nlchemrxiv.org The triphenylpyridine scaffold of the ligand would electronically influence the coordinated metal center, potentially modulating its reactivity in oxidative addition and reductive elimination steps, which are central to cross-coupling mechanisms. mdpi.com

The ligand could also find use in reactions like catechol oxidation, where copper complexes of polynucleating pyridyl ligands have been shown to model the active sites of copper enzymes and exhibit catalytic activity. uu.nl

Exploration of Photophysical Properties in Metal Complexes

The extensive π-conjugated system of this compound suggests that its metal complexes would possess interesting photophysical properties. The coordination of this ligand to metal ions, particularly d-block metals, is expected to give rise to intensely colored complexes with luminescence behavior governed by metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. nih.govrsc.org

Studies on related polypyridyl complexes are instructive. Ruthenium(II) and Iridium(III) complexes of ligands like dipyrido[3,2-a:2′,3′-c]phenazine (dppz) are renowned for their strong luminescence and application as "light-switch" probes for DNA. researchgate.net The emission properties of such complexes are highly sensitive to the coordination environment. Platinum(II) complexes with rigid C^N^N-coordinating ligands also show tunable phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com

Complexes of this compound with metals like Zn(II) or Cd(II) would likely exhibit fluorescence based on intra-ligand charge transfer states. rsc.org Coordination to heavier metals such as Ru(II), Pt(II), or Ir(III) could promote intersystem crossing via the heavy-atom effect, leading to phosphorescence. nih.gov The bulky phenyl groups would influence crystal packing and could minimize quenching in the solid state, potentially leading to high emission quantum yields.

Table 2: Illustrative Photophysical Properties of Related Metal-Pyridine Complexes

Complex Type Transition Type Emission Color Key Application Reference
[Ru(phen)₂dppz]²⁺ MLCT Red (in non-aqueous media) DNA "Light-Switch" Probe researchgate.net
[Pt(naphen)(Cl)] ³LC/³MLCT Red Phosphorescent Emitter mdpi.com
[Cu(L)(PPh₃)₂X] TADF Green OLEDs ncert.nic.in

Sensing Applications through Metal Complexation

The ortho-diamine unit is a well-known chelating motif for a variety of metal ions. The complexation of a metal ion by this compound would predictably alter its electronic structure, leading to a change in its optical properties (color or fluorescence). This phenomenon is the basis for chemosensors.

For example, a supramolecular assembly of a phenyl-pyridyl-triazolopyridine derivative was shown to be a highly sensitive and selective fluorescent sensor for Fe(II) ions in aqueous solution. nih.gov In other systems, pyridine-dicarboxamide ligands bearing a fluorophore have been designed for the selective detection of Al(III) and Fe(III), where the sensing behavior is controlled by the solvent environment. researchgate.net The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

A sensor based on this compound could operate similarly. Upon binding a target metal ion, conformational changes or electronic perturbations could either switch on fluorescence or cause a detectable shift in its absorption or emission spectra. The selectivity of the sensor for specific metal ions would be determined by factors such as the size of the chelation cavity, the electronic affinity of the donor atoms, and the steric constraints imposed by the phenyl groups.

Applications of 2,5,6 Triphenylpyridine 3,4 Diamine in Advanced Materials Science

Polymer Chemistry: Synthesis of High-Performance Polymeric Materials

The diamine functionality of 2,5,6-Triphenylpyridine-3,4-diamine makes it a candidate for polymerization reactions, particularly in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal, mechanical, and chemical resistance. researchgate.net The general method for synthesizing polyimides involves the polycondensation of a diamine with a dianhydride. rsc.orgnih.gov

Polyimides Derived from this compound Monomers

A comprehensive search of scientific databases did not yield specific studies detailing the synthesis of polyimides using this compound as the diamine monomer. While research exists on polyimides derived from various other pyridine-containing diamines to enhance properties like solubility and thermal stability, specific data for polymers derived from this compound are not available. researchgate.netrsc.org

Structure-Property Relationships in Pyridine-Containing Polyimides (e.g., Thermal Stability, Organosolubility, Optical Properties)

The incorporation of pyridine (B92270) rings and bulky phenyl groups into a polyimide backbone is a known strategy for modifying its properties. Generally, bulky, non-coplanar structures can disrupt polymer chain packing, which often leads to enhanced solubility in organic solvents and improved optical transparency by reducing intermolecular charge-transfer complexes. nih.govrsc.org The rigid pyridine moiety is expected to contribute to high thermal stability and glass transition temperatures (Tg).

However, without experimental data from polyimides synthesized specifically from this compound, a detailed structure-property analysis is not possible. The following table outlines the kind of data that would be expected from such research, but is currently unavailable for this specific compound.

Table 1: Illustrative Data Table for Properties of a Hypothetical Polyimide Derived from this compound (Note: The following data is for illustrative purposes only and is not based on experimental results for the specified compound.)

PropertyExpected Influence of Monomer StructureIllustrative Value
Thermal Stability (Td5) The rigid aromatic and pyridine backbone should lead to high thermal stability.>500 °C
Glass Transition Temp. (Tg) Bulky phenyl groups and a rigid structure would likely result in a very high Tg.>300 °C
Organosolubility Phenyl side groups may disrupt packing, potentially increasing solubility in solvents like NMP or DMAc.Soluble
Optical Transparency (%T) Non-planar structure could reduce color and increase transparency compared to planar polyimides.>80% at 500 nm

Hyperbranched Polyimides and Their Unique Characteristics

Hyperbranched polymers are three-dimensional macromolecules known for their unique properties, including low viscosity, high solubility, and a high density of terminal functional groups. nih.govrsc.orgnih.gov They are typically synthesized from AB2-type monomers. While there is extensive research on hyperbranched polyimides derived from various triamine monomers, researchgate.netfrontiersin.org there is no available literature describing the synthesis or characteristics of hyperbranched polymers derived from the diamine this compound.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. nih.govnih.gov The structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it a candidate for designing self-assembling systems.

Formation of Macrocycles and Nanotubular Architectures

Pyridine-containing diamines can be used to synthesize imine-linked macrocycles that, under certain conditions, self-assemble into highly ordered nanotubular structures. chemrxiv.orgillinois.eduresearchgate.netnih.gov This process is often driven by cooperative non-covalent interactions, such as π-π stacking, which is enhanced upon protonation of the pyridine or imine nitrogen atoms. researchgate.netnih.gov These nanotubes can exhibit high aspect ratios and form lyotropic liquid crystalline phases. nih.gov

Despite the theoretical potential of this compound to serve as a precursor for such architectures, no specific studies have been found that report its use in the formation of macrocycles or nanotubes.

Mechanically Enhanced Materials through Non-Covalent Interactions

Non-covalent interactions, although weaker than covalent bonds, can be harnessed to create materials with enhanced mechanical properties, such as toughness and self-healing capabilities. researchgate.netresearchgate.net In the context of self-assembled nanotubes from pyridine-based macrocycles, the collective strength of numerous π-π stacking and hydrogen bonding interactions can lead to mechanically robust nanofibers. For instance, nanofibers obtained by spinning lyotropic solutions of such nanotubes have been reported to exhibit high Young's moduli. chemrxiv.orgillinois.edunih.gov This mechanical strength arises from the highly ordered, non-covalent packing of the macrocyclic precursors. illinois.eduresearchgate.net

No research was found that specifically investigates materials derived from this compound where non-covalent interactions lead to mechanical enhancement.

Organic Electronics and Optoelectronic Devices

Electron-Transporting and Hole-Blocking Layers in OLEDs

Photoluminescent Polymers

Similarly, a search for photoluminescent polymers derived from this compound did not provide specific examples or characterization data. The synthesis and photophysical properties of various polypyridines have been a subject of research, with a focus on understanding the effects of conjugation on their luminescent behavior. researchgate.net The incorporation of aromatic diamines into polymer backbones is a common strategy for developing new functional materials; however, specific studies detailing the synthesis and photoluminescent characteristics of polymers based on this compound are not readily found.

Proton-Conducting Materials

The application of this compound in proton-conducting materials, particularly for use in devices like proton exchange membrane fuel cells (PEMFCs), is not documented in the available scientific literature. Research in this area often focuses on sulfonated aromatic polymers or polymers containing basic nitrogen heterocycles, such as pyridine and benzimidazole, which can be doped with acid to facilitate proton transport. benicewiczgroup.comresearchgate.net While pyridine-containing polybenzimidazoles have been synthesized and shown to exhibit high proton conductivity, making them suitable for high-temperature PEMFCs, there is no specific mention of polymers derived from this compound for this purpose. benicewiczgroup.comresearchgate.net

Membrane Technologies (e.g., Gas Separation, Permeation)

Information regarding the use of this compound in membrane technologies for applications like gas separation is also not available in the public domain. Polyimides derived from various aromatic diamines are extensively studied for gas separation membranes due to their excellent thermal and chemical stability, as well as their tunable gas permeation properties. researchgate.net The structure of the diamine monomer plays a crucial role in determining the final properties of the polyimide membrane. However, no studies were found that specifically utilize this compound for the fabrication of such membranes, and therefore, no data on their gas separation performance (e.g., permeability and selectivity for gases like CO2, N2, O2, and CH4) is available.

Computational and Theoretical Investigations of 2,5,6 Triphenylpyridine 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. However, no dedicated studies on 2,5,6-Triphenylpyridine-3,4-diamine using these methods were identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No published research was found that employs Density Functional Theory (DFT) to predict the electronic structure and reactivity of this compound. Such studies would typically provide insights into parameters like charge distribution, dipole moment, and reactivity indices.

Frontier Molecular Orbital (FMO) Analysis

There is no available Frontier Molecular Orbital (FMO) analysis for this compound in the public domain. This type of analysis is crucial for understanding a molecule's chemical reactivity and its behavior in pericyclic reactions by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conformational Analysis and Energetic Profiles

A detailed conformational analysis and the corresponding energetic profiles for this compound are not present in the available literature. Such studies are vital for understanding the three-dimensional structure and the rotational barriers of the phenyl and amine substituents.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would be instrumental in exploring its conformational landscape, understanding the flexibility of the molecule, and identifying its most stable conformations in different environments.

Spectroscopic Parameter Predictions and Simulations (e.g., NMR, IR, UV-Vis)

There is a lack of published data on the theoretical prediction and simulation of spectroscopic parameters (NMR, IR, UV-Vis) for this compound. These simulations, when correlated with experimental spectra, are invaluable for structural elucidation and understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

No studies on the elucidation of reaction mechanisms involving this compound or the analysis of its transition states were found. This area of research would be critical for understanding its synthesis and its behavior in chemical reactions.

Interactions with Solvents and Other Molecules (e.g., Hydrogen Bonding, π-Stacking)

There is currently no specific data in the public domain detailing the interactions of this compound with various solvents or its capacity for forming hydrogen bonds and π-stacking interactions. The presence of two amine groups and a pyridine (B92270) ring suggests a high potential for hydrogen bonding, both as a donor and an acceptor. Furthermore, the three phenyl rings indicate a strong likelihood of π-stacking interactions, which are crucial in the formation of supramolecular structures. However, without dedicated computational studies, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations, any discussion on these interactions would be purely speculative.

Machine Learning Approaches for Property Prediction and Material Design

The application of machine learning models for predicting the properties and aiding in the design of materials based on this compound is another area lacking published research. While machine learning is increasingly used in chemical and materials science to predict everything from solubility and toxicity to electronic properties, no studies have been found that specifically apply these techniques to this particular compound. nih.govchemrxiv.orgresearchgate.netarxiv.org General methodologies for using machine learning in compound optimization and property prediction are well-established, but their application to this compound has not been documented. nih.govchemrxiv.orgresearchgate.netarxiv.org

The absence of computational data for this specific molecule means that data tables and detailed research findings, as requested, cannot be generated. While general principles of computational chemistry could be used to hypothesize the behavior of this compound, this would not be based on direct research and would fall outside the scope of reporting on existing scientific findings.

Advanced Characterization Methodologies for 2,5,6 Triphenylpyridine 3,4 Diamine and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the characterization of 2,5,6-Triphenylpyridine-3,4-diamine, offering non-destructive analysis of its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons of the phenyl groups would typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm). The protons of the two amine groups (-NH₂) would be expected to produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine (B92270) ring would have characteristic shifts, with those bonded to nitrogen appearing at lower field. The carbons of the phenyl substituents and those bearing the amine groups would also exhibit distinct signals. For similar structures like 2,4,6-triphenylpyridine, carbon signals have been observed in the range of 110-165 ppm. nih.gov

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for the complete assignment of all proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. These advanced techniques are crucial for confirming the connectivity and definitively elucidating the complex structure of this compound and its derivatives. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures; actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.0 - 8.5125 - 140
Pyridine-C-110 - 160
C-NH₂-140 - 150
NH₂Variable (e.g., 3.0-5.0)-

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum reveals the characteristic vibrational frequencies of the bonds within the molecule.

Key expected vibrational bands for this compound would include:

N-H Stretching: The two primary amine groups (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the amine groups would be observed around 1600 cm⁻¹.

The presence and position of these bands in the FT-IR spectrum provide confirmatory evidence for the key functional groups within the molecule. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Primary Amine (N-H)Bending~1600
Aromatic (C-H)Stretching>3000
Aromatic (C=C, C=N)Ring Stretching1400 - 1600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound. The extended π-conjugated system, encompassing the triphenyl-substituted pyridine core, is expected to give rise to strong absorptions in the UV-Vis region.

The spectrum would likely be characterized by intense π → π* transitions associated with the aromatic rings and the pyridine system. The presence of the electron-donating amine groups can lead to intramolecular charge transfer (ICT) transitions, which may appear as lower energy bands extending into the visible region. For a similar aromatic diamine, a maximum absorption was observed around 305 nm. researchgate.net The solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.net

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy provides insights into the emission properties of this compound after electronic excitation. Many highly conjugated aromatic compounds are fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and environment.

Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon of lower energy (longer wavelength). The resulting fluorescence spectrum is a characteristic feature of the compound. For a related aromatic diamine, an emission maximum was observed at 445 nm when excited at 312 nm. researchgate.net The fluorescence properties can be modulated by introducing different substituents onto the phenyl rings or the pyridine core, making this a valuable technique for the development of fluorescent materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, i.e., radicals. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its radical cations or anions can be generated through chemical or electrochemical oxidation or reduction.

EPR spectroscopy would be instrumental in studying these radical species. The g-value and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the distribution of the unpaired electron density within the molecular framework. This can reveal which parts of the molecule, such as the pyridine ring or the phenyl substituents, are most involved in the redox processes. Studies on related pyridyl-dinitrene radicals have shown that EPR can accurately determine molecular geometry and spin population. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and providing structural information about this compound through its fragmentation pattern.

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the exact mass of the compound would be observed. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

The fragmentation of this compound under mass spectrometric conditions would be expected to proceed through characteristic pathways. These may include the loss of amine groups, cleavage of the bonds between the phenyl rings and the pyridine core, and fragmentation of the pyridine ring itself. The analysis of these fragment ions helps to piece together the structure of the parent molecule. The fragmentation patterns of related complex aromatic amines have been studied to identify unknown compounds in complex mixtures. nih.govmdpi.com

Diffraction Methods

Diffraction methods are indispensable for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of a beam of X-rays interacting with a sample, researchers can deduce information about crystal structure, phase purity, and morphology.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique provides unequivocal data on bond lengths, bond angles, and crystallographic parameters, leading to the absolute structure determination of a compound. For novel pyridine derivatives, SCXRD is crucial for confirming their synthesis and understanding their conformational features. mdpi.com

In a typical SCXRD experiment, a single crystal of the target compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The resulting diffraction pattern is collected and analyzed to build a model of the crystal lattice. For instance, studies on related heterocyclic compounds, such as pyridine-2,6-dicarboxamide derivatives and 2,4,6-triamino-1,3,5-triazine (melamine), have successfully used SCXRD to establish their crystal systems, space groups, and unit cell dimensions. mdpi.comresearchgate.net This level of detail is fundamental for structure-property relationship studies.

Table 1: Representative Single Crystal XRD Data for a Related Heterocyclic Compound

Compound Crystal System Space Group Lattice Parameters

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline or powdered solid samples. It is instrumental in identifying crystalline phases, determining the degree of crystallinity, and assessing the morphology of materials. researchgate.net Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on bulk material, making it highly suitable for routine characterization.

The PXRD pattern of a substance serves as a unique fingerprint. For derivatives of 2,5,6-triphenylpyridine, such as polyimides, PXRD is used to evaluate their aggregated structure. researchgate.netresearchgate.net Amorphous materials produce broad, diffuse halos, whereas crystalline materials show sharp, well-defined peaks. The d-spacing values calculated from the peak positions can provide information about the unit cell dimensions. researchgate.net For example, in the characterization of polyimides derived from triphenylpyridine units, PXRD analysis revealed that most of the polymers were amorphous in nature. researchgate.netresearchgate.net In cases where a material is crystalline, the lattice parameters derived from PXRD data show close agreement with those obtained from SCXRD, confirming the bulk purity of the sample. researchgate.net

Table 2: Comparison of Lattice Parameters for 2,4,6-Triamino-1,3,5-triazine from SCXRD and PXRD

Parameter Value from SCXRD researchgate.net Value from PXRD researchgate.net
a 7.29 Å 7.1530 Å
b 7.48 Å 7.4454 Å
c 10.33 Å 10.3822 Å
β 108.52° 113.41°

| Volume | 534 (Å)³ | 507.424 (Å)³ |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are vital for assessing the thermal stability, decomposition behavior, and phase transitions of materials, which are critical parameters for high-performance polymers and organic compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. It is a primary tool for evaluating the thermal stability and decomposition profile of materials. The output, a thermogram, plots mass loss versus temperature. From this, key parameters such as the onset of decomposition and the temperatures for 5% and 10% weight loss (T₅ and T₁₀) are determined.

For polymers derived from triphenylpyridine, TGA has demonstrated their excellent thermal stability. researchgate.net For example, triphenylpyridine-containing hyperbranched polyimides have shown 5% weight loss temperatures in the range of 527–548 °C and 10% weight loss temperatures between 562–583 °C. researchgate.net Similarly, other polyimides incorporating pyridine moieties exhibit high thermal stability, with decomposition temperatures for 5% mass loss occurring well above 500 °C. researchgate.net TGA can also reveal whether a compound volatilizes in a single step with negligible residual mass, which is a key characteristic for potential precursors in vapor deposition processes. nih.gov

Table 3: Thermal Stability Data from TGA for Triphenylpyridine-Containing Polymers and Related Compounds

Compound/Polymer TGA Heating Rate 5% Weight Loss Temp. (°C) 10% Weight Loss Temp. (°C) Source
Triphenylpyridine-containing co-HBPIs 10 °C/min 527–548 562–583 researchgate.net
Polyimides from BAAP and 6FDA Not Specified > 508 > 529 researchgate.net
Polyimides from other pyridine diamines Not Specified 399.1–461.1 481.1–566.9 researchgate.net
Ge(II) Triazenide [Me₃C-N₃-CMe₃]₂Ge 10 °C/min ~152 (Onset) - nih.gov
Sn(II) Triazenide [Me₃C-N₃-CMe₃]₂Sn 10 °C/min ~137 (Onset) - nih.gov

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.

For polymeric derivatives of 2,5,6-triphenylpyridine, DSC is particularly important for determining the glass transition temperature (Tg). The Tg is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, glassy state to a soft, rubbery state. This parameter defines the upper service temperature of the material and provides insight into its processing conditions. For example, DSC has been employed to study the curing behavior of monomers and to identify the phase transitions in the resulting polymers. researchgate.net

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual evidence of a material's morphology, particle size, and shape. For materials derived from triphenylpyridine units, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), microscopy is used to characterize the crystal morphology and to ensure the formation of the desired porous structures. researchgate.netrsc.org SEM provides high-resolution images of the surface, while TEM allows for the investigation of the internal structure and particle dimensions, offering a complete morphological picture of these advanced materials. researchgate.netrsc.org

Future Research Directions and Perspectives on 2,5,6 Triphenylpyridine 3,4 Diamine

Development of Stereoselective Synthetic Pathways for Chiral Analogs

The current synthesis of 2,5,6-triphenylpyridine-3,4-diamine and its derivatives typically results in achiral molecules or racemic mixtures. The introduction of chirality would be a significant leap forward, potentially unlocking applications in asymmetric catalysis, chiral sensing, and separation science. Future work should focus on developing synthetic methods that can control the stereochemistry of the molecule.

Key strategies for achieving this include:

Asymmetric Catalysis: Employing chiral catalysts to guide the formation of specific enantiomers during the pyridine (B92270) ring construction or functionalization. This is a powerful technique for creating new stereocenters with high enantiomeric excess. ethz.ch

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as amino acids or sugars, to introduce a stereocenter that is carried through the synthetic sequence. ethz.ch

Use of Chiral Auxiliaries: Attaching a temporary chiral group to a precursor molecule to direct the stereochemical outcome of a key reaction. ethz.ch This auxiliary can be removed in a later step to yield the enantiomerically enriched target compound.

The development of such stereoselective pathways would enable the synthesis of chiral ligands for transition metal catalysts or the creation of chiral stationary phases for high-performance liquid chromatography (HPLC).

Exploration of Novel Derivatization and Post-Synthetic Modification Strategies

The true potential of this compound lies in its capacity for chemical modification. The ortho-diamine moiety is a versatile functional handle for a wide array of chemical transformations. While its condensation to form imidazole (B134444) or pyrazine (B50134) rings is known, a broader exploration of derivatization is warranted. Post-synthetic modification (PSM) offers a powerful approach to introduce new functional groups onto a pre-formed polymer or framework, often under milder conditions than the initial synthesis. rsc.orgresearchgate.net This allows for the incorporation of sensitive functionalities that might not withstand the initial polymerization conditions. rsc.org

Future research should investigate:

Cyclization Reactions: Beyond simple condensation, exploring reactions with a wider range of dicarbonyl compounds, phosgene (B1210022) derivatives, or sulfur-based reagents to form diverse heterocyclic systems fused to the pyridine core.

Polymerization Monomers: Using the diamine as a monomer for the synthesis of high-performance polymers like polyimides, polyamides, or polybenzimidazoles. researchgate.net The rigid, phenyl-substituted pyridine backbone could impart exceptional thermal stability and mechanical strength to the resulting polymers.

Surface Functionalization: Grafting the diamine or its derivatives onto the surface of nanoparticles or porous materials to create custom surface properties for applications in catalysis, sensing, or drug delivery. nih.gov Enzyme-mediated modifications are also emerging as a green and highly selective method for polymer functionalization. nih.gov

A summary of potential derivatization pathways is presented in the table below.

Reagent ClassResulting Functional Group/HeterocyclePotential Application Area
Dicarboxylic Acids / Acyl ChloridesPolyamidesHigh-Performance Fibers, Films
Aromatic DianhydridesPolyimidesAerospace, Electronics
Aldehydes / KetonesSchiff Bases / Reduced Amine LinksDynamic Covalent Chemistry, Sensors
Isocyanates / IsothiocyanatesUrea / Thiourea LinkagesSupramolecular Assembly, Anion Binding
1,2-Dicarbonyl CompoundsQuinoxaline DerivativesElectro-optic Materials, Ligands

Design of Multi-Functional Materials Integrating this compound

The integration of this compound into more complex, multi-functional materials is a promising frontier. Its rigid structure and versatile chemistry make it an ideal candidate for building blocks in porous organic polymers (POPs), including crystalline Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net

Key research directions include:

Porous Organic Polymers (POPs): Using the diamine as a node in the construction of POPs for gas storage and separation. The inherent nitrogen sites within the pyridine and diamine functionalities could lead to selective CO2 capture.

Covalent Organic Frameworks (COFs): The planarity and defined geometry of derivatives formed from the diamine (e.g., quinoxalines) could be exploited to create highly ordered, crystalline COFs with permanent porosity. These materials are promising for catalysis and organic electronics.

Metal-Organic Frameworks (MOFs): The diamine can act as a chelating ligand, coordinating to metal ions to form robust MOFs. The uncoordinated phenyl rings can be used to tune the pore environment, while the pyridine nitrogen offers an additional coordination site. Post-synthetic modification of these frameworks could introduce further functionality. researchgate.net

Advanced Applications in Emerging Technologies

The unique electronic and structural properties of this compound and its derivatives suggest their potential in several high-tech areas.

Organic Electronics: The extended π-conjugation in polyphenylated pyridines makes them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The diamine functionality allows for easy modification to tune the electronic properties (e.g., HOMO/LUMO levels).

Chemosensors: Derivatives of the diamine can be designed to exhibit changes in fluorescence or color upon binding to specific ions or molecules. The ortho-diamine site is a classic binding pocket for metal cations, and its incorporation into a larger conjugated system could form the basis of highly sensitive and selective chemosensors.

Mitochondrial Uncouplers: Certain nitrogen-containing heterocyclic compounds with specific structural features have been identified as mitochondrial uncouplers, which have therapeutic potential for metabolic diseases. nih.gov The structure of this compound derivatives, particularly those forming fused heterocyclic systems, could be explored for this activity, targeting key drivers of metabolic pathophysiology. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of materials based on this compound, a close integration of experimental synthesis and computational modeling is essential. Computational chemistry can provide invaluable insights that guide experimental efforts.

Future research should leverage:

Density Functional Theory (DFT): To predict the electronic structure, reactivity, and spectroscopic properties of new derivatives before they are synthesized. This can help screen candidates for applications in organic electronics.

Molecular Dynamics (MD) Simulations: To understand the morphology and transport properties of polymers derived from the diamine, or to simulate the binding of guest molecules within porous frameworks built from this compound.

Quantitative Structure-Activity Relationship (QSAR): For applications like drug discovery or sensor design, 3D-QSAR models can correlate the structural features of different derivatives with their observed activity, helping to design more potent or selective compounds. researchgate.net

This synergistic approach can reduce the number of trial-and-error experiments, saving time and resources while providing a deeper fundamental understanding of the structure-property relationships.

Sustainable and Scalable Production of High-Purity Derivatives

For any of the above applications to be realized commercially, the development of sustainable and scalable synthetic routes is paramount. Current laboratory-scale syntheses of substituted pyridines often rely on multi-step procedures with potentially costly reagents or harsh conditions. researchgate.netresearchgate.net

Future research must focus on:

One-Pot Syntheses: Developing efficient one-pot, multi-component reactions that combine simple starting materials to build the complex pyridine core in a single step, minimizing waste and purification efforts. researchgate.net

Green Chemistry Principles: Exploring the use of greener solvents, reducing energy consumption (e.g., via catalysis instead of high temperatures), and using catalysts that are abundant and non-toxic. researchgate.net

Flow Chemistry: Transitioning from batch production to continuous flow processes. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability for industrial production.

High-Purity Purification: Developing robust purification methods, such as crystallization or chromatography, to obtain high-purity materials required for applications in electronics and pharmaceuticals.

By addressing these challenges, the production of this compound and its derivatives can become more economically viable and environmentally friendly, paving the way for their widespread adoption in advanced technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,5,6-Triphenylpyridine-3,4-diamine, and how can purity challenges be addressed?

  • Methodological Answer : A common approach involves multi-step condensation reactions, often using acetic anhydride and reflux conditions to facilitate cyclization (e.g., as in ). Purity challenges arise from steric hindrance due to bulky phenyl groups, which may lead to byproducts. Recrystallization from acetic acid/water mixtures (1:1) is recommended to improve yield and purity (up to ~75% under optimized conditions). Analytical techniques like HPLC or TLC should validate purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to distinguish CH2_2/CH3_3 groups. Aromatic proton signals may overlap due to phenyl substituents; 2D NMR (e.g., COSY, HSQC) resolves ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: 337.42 g/mol).
  • IR : Characteristic N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) verify amine and pyridine groups.

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : This diamine serves as a monomer for synthesizing aromatic polyamides. Its rigid, phenyl-substituted structure enhances thermal stability (>300°C) in polymers, as observed in structurally related polyamides . Applications include high-temperature resins and flame-retardant coatings.

Advanced Research Questions

Q. How do phenyl groups at positions 2,5,6 influence electronic and steric properties of the pyridine core?

  • Methodological Answer :

  • Electronic Effects : Phenyl groups act as electron donors via conjugation, altering the pyridine ring’s electron density. Cyclic voltammetry can quantify redox potentials.
  • Steric Effects : Bulky substituents hinder nucleophilic attacks at positions 3 and 4. Computational modeling (DFT) predicts bond angles and torsional strain .
  • Experimental Validation : Compare reactivity with less-substituted analogs (e.g., 3,4-diaminopyridine) in Suzuki coupling reactions.

Q. How can researchers resolve discrepancies in thermal stability data for polyamides derived from this compound?

  • Methodological Answer :

  • Standardize Testing : Use TGA (10°C/min under N2_2) and DSC to assess decomposition temperatures. Discrepancies often arise from varying heating rates or sample prep.
  • Structural Comparison : Reference studies on isomeric polyamides (e.g., 2,5-diphenyl vs. 3,4-diphenyl derivatives) to isolate substituent effects .

Q. What strategies optimize solubility of this compound in organic solvents?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., THF/MeOH).
  • Derivatization : Introduce sulfonate or tert-butyl groups to enhance solubility without compromising reactivity (inspired by fluorinated analogs in ).

Key Research Challenges and Solutions

  • Synthetic Yield Variability : Optimize reaction time and catalyst loading (e.g., Pd/C for coupling reactions).
  • Spectroscopic Ambiguity : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration).
  • Data Reproducibility : Document solvent purity, humidity, and reaction scaling in metadata.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.